molecular formula C7H12F3NO B2725452 2-(5-(Trifluoromethyl)tetrahydrofuran-2-yl)ethan-1-amine CAS No. 2126161-07-5

2-(5-(Trifluoromethyl)tetrahydrofuran-2-yl)ethan-1-amine

Cat. No. B2725452
CAS RN: 2126161-07-5
M. Wt: 183.174
InChI Key: FEQLVSDDISDDKM-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 2-(5-(Trifluoromethyl)tetrahydrofuran-2-yl)ethan-1-amine is characterized by a five-membered tetrahydrofuran ring with a trifluoromethyl group attached. The presence of the trifluoromethyl group can significantly affect the compound’s physical and chemical properties .

Scientific Research Applications

Reductive Amination Procedures

Reductive amination of aldehydes and ketones is a foundational method in organic synthesis, involving the conversion of carbonyl compounds to amines. Sodium triacetoxyborohydride is used as a general reducing agent in the reductive amination of aliphatic and aromatic aldehydes, ketones, and a variety of primary and secondary amines, including those with weak basicity. This process is compatible with acid-sensitive functional groups and can be carried out in the presence of reducible functional groups, offering a mild and selective approach for synthesizing complex amines (A. Abdel-Magid et al., 1996).

Functionalization of Luminescent Metal Organic Frameworks

Amine-functionalized metal organic frameworks (MOFs) exhibit selective gas/vapor sorption and exceptional sensitivity in the nanomolar detection of water contaminants such as 2,4,6-trinitrophenol. The strategic design incorporates primary and secondary amino groups, facilitating the formation of autofluorescent and polar structures that are highly effective in sorption and sensing applications, showcasing the versatility of amine-functionalized materials in environmental monitoring and remediation (Prasenjit Das & S. Mandal, 2018).

Amidation of Carboxylic Acids and Amines

The catalytic dehydrative amidation between carboxylic acids and amines represents a crucial synthetic route in peptide chemistry and pharmaceuticals. Studies on 2,4-bis(trifluoromethyl)phenylboronic acid have demonstrated its efficacy as a catalyst in facilitating these reactions, with implications for the synthesis of α-dipeptides and complex organic compounds. The specific role of the ortho-substituent on the catalyst emphasizes the importance of molecular design in enhancing reaction efficiency and selectivity (Ke Wang, Yanhui Lu, & K. Ishihara, 2018).

Trifluoroethylation of Amines

Trifluoroethylation reactions are pivotal in medicinal chemistry for modifying the physicochemical properties of biologically active compounds. Catalyst-free methods using trifluoroacetic acid have been developed for the trifluoroethylation of amines, offering a practical approach with remarkable functional group tolerance. This technique allows for the synthesis of a wide range of tertiary β-fluoroalkylamine cores, vital for the development of new pharmaceuticals and agrochemicals (Keith G. Andrews, R. Faizova, & R. Denton, 2017).

Synthesis of Fluorinated Polyimides

Fluorinated polyimides derived from 1,6-bis(4-amino-2-trifluoromethylphenoxy)naphthalene showcase the integration of fluorine into high-performance materials. These polyimides possess low dielectric constants, high thermal stability, and excellent solubility in organic solvents, making them suitable for advanced electronic and aerospace applications. The synthesis and characterization of these materials highlight the ongoing advancements in polymer science and engineering (C. Chung & S. Hsiao, 2008).

Future Directions

The future directions for research on 2-(5-(Trifluoromethyl)tetrahydrofuran-2-yl)ethan-1-amine could involve further exploration of its synthesis, chemical reactions, and potential applications. Given the interest in fluorine-containing compounds in various fields , this compound could be of interest for future studies.

properties

IUPAC Name

2-[5-(trifluoromethyl)oxolan-2-yl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12F3NO/c8-7(9,10)6-2-1-5(12-6)3-4-11/h5-6H,1-4,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEQLVSDDISDDKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CCN)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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